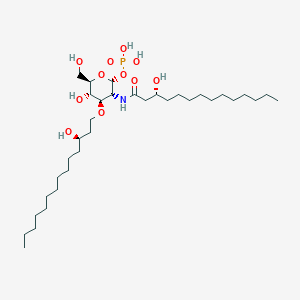
2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as PHOSPHATIDYLINOSITOL 3-KINASE INHIBITOR and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation has been implicated in the development of cancer and other diseases. By inhibiting this pathway, 2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate can prevent the abnormal growth and proliferation of cells.
Biochemical and Physiological Effects:
2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate is its specificity for the PI3K/AKT/mTOR signaling pathway. This makes it a valuable tool for studying the role of this pathway in disease. However, its complex synthesis method and high cost can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate. One promising direction is the development of more efficient synthesis methods that can reduce the cost and complexity of producing this compound. Another direction is the investigation of its potential therapeutic applications in the treatment of cancer and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Synthesemethoden
The synthesis of 2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate is a complex process that involves several chemical reactions. The most common method for synthesizing this compound is through the use of solid-phase synthesis. This method involves the use of a resin-bound linker molecule that is attached to the N-terminus of the peptide chain. The linker molecule is then used to attach the lipid tail, which is synthesized separately, to the peptide chain. This process is repeated until the desired length of the peptide chain is achieved.
Wissenschaftliche Forschungsanwendungen
2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. This makes it a promising candidate for the treatment of cancer and other diseases that are characterized by abnormal cell growth.
Eigenschaften
CAS-Nummer |
132760-25-9 |
|---|---|
Produktname |
2-Deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate |
Molekularformel |
C34H68NO11P |
Molekulargewicht |
697.9 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecoxy]oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C34H68NO11P/c1-3-5-7-9-11-13-15-17-19-21-27(37)23-24-44-33-31(34(46-47(41,42)43)45-29(26-36)32(33)40)35-30(39)25-28(38)22-20-18-16-14-12-10-8-6-4-2/h27-29,31-34,36-38,40H,3-26H2,1-2H3,(H,35,39)(H2,41,42,43)/t27-,28-,29-,31-,32-,33-,34-/m1/s1 |
InChI-Schlüssel |
NOENDKGYYASFRD-BJZQHSSQSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CCO[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES |
CCCCCCCCCCCC(CCOC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(CCOC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |
Synonyme |
2-deoxy-2-(3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanyl)glucopyranosyl dihydrogen phosphate 3-HTD-gluphos |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)
![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)